molecular formula C13H11FN6O2S B11248940 N-(4-fluorophenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

N-(4-fluorophenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

Cat. No.: B11248940
M. Wt: 334.33 g/mol
InChI Key: NTNZALSLJBKWLP-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a triazolo-triazinyl moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazolo-Triazinyl Moiety: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Acetamide Group: This is usually done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may result in the reduction of the triazolo-triazinyl moiety.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: This compound shares the fluorophenyl group but lacks the triazolo-triazinyl moiety.

    N-(4-Fluorophenyl)methyl-4-(phenylmethoxy)benzamide: Another related compound with a different substitution pattern on the benzamide core.

Uniqueness

N-(4-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is unique due to the presence of the triazolo-triazinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11FN6O2S

Molecular Weight

334.33 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11FN6O2S/c1-7-11(22)16-12-17-18-13(20(12)19-7)23-6-10(21)15-9-4-2-8(14)3-5-9/h2-5H,6H2,1H3,(H,15,21)(H,16,17,22)

InChI Key

NTNZALSLJBKWLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)NC1=O

Origin of Product

United States

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